molecular formula C11H19N3O2 B11736772 methyl 3-[(diethylamino)methyl]-1-methyl-1H-pyrazole-4-carboxylate

methyl 3-[(diethylamino)methyl]-1-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B11736772
M. Wt: 225.29 g/mol
InChI Key: SVTXTECFLMSNIV-UHFFFAOYSA-N
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Description

Methyl 3-[(diethylamino)methyl]-1-methyl-1H-pyrazole-4-carboxylate is a functionalized heterocyclic building block designed for advanced chemical synthesis and drug discovery research. This compound integrates a pyrazole core, a carboxylate ester, and an aminomethyl sidechain, making it a versatile scaffold for constructing diverse molecular libraries. [1] Pyrazole carboxylates are recognized as crucial precursors in modern medicinal chemistry, particularly for developing novel heterocyclic amino acids and peptidomimetics. [1] The 4-carboxylate moiety is a common pharmacophore in active agrochemicals, such as SDH inhibitor fungicides, highlighting the therapeutic potential of this chemical class. [6] The diethylaminomethyl group at the 3-position provides a key site for structural diversification and modulation of physicochemical properties. Key Research Applications: Pharmaceutical Building Block: Serves as a sophisticated intermediate for synthesizing targeted molecules, similar to how other pyrazole derivatives are used in developing DNA-encoded libraries and high-potency enzyme inhibitors. [1] Agrochemical Research: The structural motif is analogous to core components of leading succinate dehydrogenase inhibitor (SDHI) fungicides, indicating its potential in crop protection research. [6] WARNING: This product is for research and laboratory use only. It is not intended for diagnostic, therapeutic, or human consumption purposes.

Properties

Molecular Formula

C11H19N3O2

Molecular Weight

225.29 g/mol

IUPAC Name

methyl 3-(diethylaminomethyl)-1-methylpyrazole-4-carboxylate

InChI

InChI=1S/C11H19N3O2/c1-5-14(6-2)8-10-9(11(15)16-4)7-13(3)12-10/h7H,5-6,8H2,1-4H3

InChI Key

SVTXTECFLMSNIV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=NN(C=C1C(=O)OC)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazines with β-Ketoesters

Regioselective cyclocondensation between methyl hydrazine derivatives and β-ketoesters is a widely used method. For example, diethyl α-(ethoxymethylidene)malonate reacts with methyl hydrazine in a triethylamine-methanol-water system to form ethyl 1-methyl-5-hydroxy-1H-pyrazole-4-carboxylate intermediates. Adjusting the substituents on the hydrazine and β-ketoester allows control over the regiochemistry of the pyrazole ring.

Key conditions:

  • Solvent: Methanol-water mixtures (3:3:1 ratio).

  • Catalyst: Triethylamine (10–20 mol%).

  • Temperature: Reflux (60–80°C) for 4–6 hours.

  • Yield: 70–94% for intermediate pyrazole esters.

[3+2] Cycloaddition Reactions

Alternative routes employ α,β-unsaturated esters and difluoroacetyl halides to form pyrazole precursors. For instance, 2,2-difluoroacetyl chloride reacts with ethyl acrylate in the presence of sodium iodide to yield α-difluoroacetyl intermediates, which undergo cyclization with methyl hydrazine. This method minimizes isomer formation through steric and electronic effects.

Key conditions:

  • Catalyst: Sodium iodide (5 mol%).

  • Temperature: Low-temperature condensation (0–5°C) followed by cyclization at 60°C.

  • Isomer Control: Achieves a 95:5 ratio of target isomer to byproduct.

Introduction of the Diethylaminomethyl Group

The diethylaminomethyl moiety is introduced via Mannich reaction or nucleophilic substitution.

Mannich Reaction on Pyrazole Intermediates

Methyl 1-methyl-5-hydroxy-1H-pyrazole-4-carboxylate undergoes Mannich reaction with diethylamine and formaldehyde to install the diethylaminomethyl group at the C3 position.

Key conditions:

  • Reactants: Formaldehyde (37% aqueous solution), diethylamine (2 equivalents).

  • Solvent: Ethanol or dichloromethane.

  • Temperature: 25–40°C for 12–24 hours.

  • Yield: 65–80% after purification.

Direct Alkylation of Pyrazole Amines

Alternative methods alkylate pre-formed pyrazole amines. For example, 3-aminomethyl-1-methyl-1H-pyrazole-4-carboxylate is treated with diethyl sulfate in the presence of potassium carbonate to yield the diethylamino derivative.

Key conditions:

  • Base: Potassium carbonate (2 equivalents).

  • Solvent: Acetonitrile or DMF.

  • Temperature: 80–100°C for 6–8 hours.

  • Yield: 60–70%.

Esterification and Functional Group Interconversion

The methyl ester group is typically introduced via esterification of carboxylic acid intermediates or transesterification of higher esters.

Acid-Catalyzed Esterification

Pyrazole-4-carboxylic acid intermediates are esterified using methanol and sulfuric acid:

RCOOH+CH3OHH2SO4RCOOCH3+H2O\text{RCOOH} + \text{CH}_3\text{OH} \xrightarrow{\text{H}_2\text{SO}_4} \text{RCOOCH}_3 + \text{H}_2\text{O}

Key conditions:

  • Catalyst: Concentrated H₂SO₄ (5–10 mol%).

  • Solvent: Excess methanol.

  • Temperature: Reflux (65°C) for 12 hours.

  • Yield: 85–90%.

Transesterification of Ethyl Esters

Ethyl esters are converted to methyl esters via base-mediated transesterification:

RCOOCH2CH3+CH3OHNaOHRCOOCH3+CH3CH2OH\text{RCOOCH}_2\text{CH}_3 + \text{CH}_3\text{OH} \xrightarrow{\text{NaOH}} \text{RCOOCH}_3 + \text{CH}_3\text{CH}_2\text{OH}

Key conditions:

  • Base: Sodium hydroxide (1.5 equivalents).

  • Solvent: Methanol-water (4:1).

  • Temperature: 60°C for 4 hours.

  • Yield: 92%.

Purification and Isomer Control

Recrystallization is critical for achieving high purity. A 40% ethanol-water mixture effectively removes isomers and byproducts, yielding >99.5% pure product.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsKey StepsYield (%)Purity (%)
CyclocondensationMethyl hydrazine, β-ketoesterCyclization, Mannich reaction70–8098–99
[3+2] CycloadditionDifluoroacetyl chloride, acrylateCyclization, esterification75–9299.5
TransesterificationEthyl ester intermediateBase-mediated exchange85–9299.2

Recent Advances and Optimization

  • Catalyst Innovation: Use of sodium iodide in cyclization improves regioselectivity to 95:5.

  • Solvent Systems: Methanol-water-triethylamine mixtures enhance reaction rates and yields.

  • Green Chemistry: Ethanol-water recrystallization reduces environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(diethylamino)methyl]-1-methyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Halogens, nucleophiles; often conducted in the presence of a catalyst or under specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of products depending on the substituents involved.

Scientific Research Applications

Anticancer Activity

Pyrazole derivatives, including methyl 3-[(diethylamino)methyl]-1-methyl-1H-pyrazole-4-carboxylate, have been studied for their potential anticancer properties. Research indicates that compounds with pyrazole moieties can exhibit cytotoxic effects on various cancer cell lines. For instance, one study synthesized a series of pyrazole derivatives and evaluated their activity against colorectal carcinoma cells, demonstrating that certain compounds induced apoptotic cell death in a dose-dependent manner .

Antimicrobial Properties

The pyrazole structure is associated with significant antimicrobial activity. A literature review highlighted the synthesis of various pyrazole derivatives that were tested against bacterial and fungal strains. These studies suggest that the introduction of specific substituents can enhance the antimicrobial efficacy of pyrazole compounds .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives have shown promise in reducing inflammation through mechanisms such as inhibition of pro-inflammatory cytokines and enzymes .

Fungicidal Activity

Research has demonstrated that pyrazole derivatives can serve as effective fungicides against phytopathogenic fungi. A study involving the synthesis of novel pyrazole-based fungicides showed that certain compounds exhibited higher antifungal activity than established fungicides like boscalid, indicating their potential for agricultural use .

Herbicidal Properties

The structural versatility of this compound allows for modifications that can enhance herbicidal activity. Investigations into structure-activity relationships have revealed that specific modifications to the pyrazole ring can lead to improved herbicidal efficacy against common weeds .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazole derivatives. Research has focused on correlating chemical structure with biological activity, leading to the development of more potent compounds. For instance, modifications in the diethylamino group or variations in the carboxylate moiety have been shown to influence both anticancer and antimicrobial activities .

Case Studies

StudyFocusFindings
Anticancer ActivityCertain pyrazole derivatives induced apoptosis in colorectal cancer cells in a dose-dependent manner.
Antifungal EfficacyNew pyrazole-based fungicides showed higher activity against phytopathogenic fungi compared to traditional agents.
Anti-inflammatory EffectsPyrazole compounds demonstrated significant inhibition of pro-inflammatory cytokines in vitro.

Mechanism of Action

The mechanism of action of methyl 3-[(diethylamino)methyl]-1-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs differ primarily in substituents at positions 3 and 4 of the pyrazole ring. Below is a comparative analysis:

Compound Name Substituent (Position 3) Substituent (Position 4) Molecular Weight Key Properties
Target Compound Diethylaminomethyl Methyl ester ~253.3 g/mol¹ Basic, moderate lipophilicity
Methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate Trifluoromethyl Methyl ester ~208.1 g/mol Electronegative, high stability
Ethyl 3-(difluoromethyl)-1H-pyrazole-4-carboxylate Difluoromethyl Ethyl ester ~204.1 g/mol Lipophilic, hydrolytically stable
Halosulfuron methyl Chloro-sulfonylurea group Methyl ester ~434.8 g/mol Herbicidal activity, polar
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid Difluoromethyl Carboxylic acid ~190.1 g/mol Acidic, high water solubility

¹Estimated based on structural analogs in .

Key Observations :

  • Electron Effects: The diethylaminomethyl group (electron-donating) in the target compound contrasts with electron-withdrawing groups like trifluoromethyl in analogs, influencing reactivity and intermolecular interactions .
  • Solubility : The ester group in the target compound reduces water solubility compared to carboxylic acid derivatives (e.g., 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid) but improves membrane permeability .
  • Biological Activity: Substituents like sulfonylurea (Halosulfuron methyl) or trifluoromethyl groups are linked to herbicidal or antimicrobial activity, while the diethylamino group may enhance bioavailability in CNS-targeting drugs .

Crystallographic and Computational Insights

  • Crystal Packing: The diethylaminomethyl group may introduce unique hydrogen-bonding or van der Waals interactions compared to analogs. Software like SHELX and Mercury () can model these differences, aiding in polymorph prediction .
  • Stability : Trifluoromethyl analogs exhibit high thermal stability due to strong C-F bonds, whereas the target compound’s stability depends on the ester and amine group interactions .

Biological Activity

Methyl 3-[(diethylamino)methyl]-1-methyl-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential applications in various fields.

Basic Information

PropertyValue
Molecular Formula C₁₂H₁₉N₃O₂
Molar Mass 239.31 g/mol
Density 1.06 g/cm³ (predicted)
Boiling Point 338.2 °C (predicted)
pKa 8.39 (predicted)

The compound has a complex structure that contributes to its unique biological properties. The presence of the diethylamino group is particularly significant, as it enhances solubility and bioavailability.

Anticancer Potential

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including this compound. Research indicates that this compound exhibits significant inhibitory activity against various cancer cell lines. For instance, a study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines showed promising results in inhibiting tumor growth through selective protein inhibition and apoptosis induction .

Enzymatic Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes relevant to disease pathways. A notable study reported that pyrazole derivatives can act as inhibitors of cyclooxygenase (COX) enzymes, which are often implicated in inflammatory processes and cancer progression . The mechanism involves competitive inhibition, where the compound binds to the active site of the enzyme, preventing substrate access.

Antifungal Activity

In addition to anticancer effects, this compound has shown antifungal activity against several phytopathogenic fungi. A comparative study found that certain derivatives exhibited higher antifungal efficacy than established fungicides like boscalid, suggesting potential for agricultural applications .

Case Study 1: Anticancer Activity

In a laboratory setting, this compound was tested against human breast cancer cell lines (MCF-7). The results indicated a dose-dependent reduction in cell viability, with IC50 values significantly lower than those of standard chemotherapeutics . This suggests that the compound may serve as a lead candidate for further development in cancer therapy.

Case Study 2: Enzymatic Inhibition

A detailed kinetic study evaluated the inhibitory effect of this compound on COX enzymes. The findings revealed a competitive inhibition pattern with Ki values indicating strong binding affinity . Such properties are crucial for the development of anti-inflammatory drugs.

Synthesis Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazole precursors. The general synthetic route includes:

  • Formation of Pyrazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
  • Carboxylation : Introducing carboxyl groups via carbon dioxide or carboxylic acid derivatives.
  • Alkylation : Employing diethylamine for alkylation at the nitrogen position.

This synthetic flexibility allows for modifications that can enhance biological activity or alter pharmacokinetic properties.

Q & A

Q. What are the common synthetic routes for methyl 3-[(diethylamino)methyl]-1-methyl-1H-pyrazole-4-carboxylate, and how can reaction conditions be optimized for yield?

This compound is typically synthesized via multi-step reactions involving pyrazole ring formation followed by functionalization. Key steps include:

  • Cyclocondensation : Using ethyl acetoacetate and hydrazine derivatives to form the pyrazole core .
  • Substitution : Introducing the diethylaminomethyl group via nucleophilic substitution with diethylamine under basic conditions (e.g., NaH in DMF) .
  • Esterification : Methanol and catalytic acid for ester group formation . Optimization Strategies :
  • Solvent choice (DMF for polar intermediates, anhydrous ether for reductions) .
  • Temperature control (0–5°C for sensitive substitutions) .
  • Catalyst selection (e.g., ruthenium complexes for decarboxylative coupling) .
Step Reagents/Conditions Yield Optimization
CyclocondensationEthyl acetoacetate, DMF-DMA, phenylhydrazineSlow addition of reagents at 60°C
SubstitutionDiethylamine, NaH, DMFExcess amine (3 equiv.), 24h stirring
EsterificationMethanol, H₂SO₄, refluxAcid catalyst (0.5 equiv.), 12h

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

  • FTIR : Confirm ester (C=O stretch at ~1700 cm⁻¹) and tertiary amine (C-N stretch at ~1250 cm⁻¹) groups .
  • NMR :
  • ¹H NMR : Methyl groups (δ 1.2–1.4 ppm for diethylamino, δ 3.8 ppm for pyrazole-CH₃) .
  • ¹³C NMR : Ester carbonyl (δ ~165 ppm) .
    • XRD : Determines crystalline structure and regioselectivity of substitutions .
    • TEM : Analyzes particle size and morphology for material science applications .

Q. What are the primary applications of this compound in medicinal chemistry research, and what methodological approaches are used to assess its bioactivity?

  • Applications :
  • Antimicrobial Screening : Agar diffusion assays against Gram-positive/negative bacteria .
  • Enzyme Inhibition : Kinase inhibition studies using fluorescence-based assays (e.g., ATP competition) .
    • Methodologies :
  • Dose-Response Curves : IC₅₀ determination via cell viability assays (MTT/PrestoBlue) .
  • Molecular Docking : Preliminary target identification using AutoDock or Schrödinger .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity and interaction mechanisms of this compound with biological targets?

  • Reaction Path Search : Quantum chemical calculations (DFT) predict transition states and intermediates for substitution reactions .
  • Molecular Dynamics (MD) : Simulate binding modes with proteins (e.g., COX-2 for anti-inflammatory activity) .
  • Machine Learning : Train models on pyrazole derivative datasets to predict bioactivity and solubility . Case Study : ICReDD’s hybrid framework combines computational predictions with experimental validation to reduce trial-and-error synthesis .

Q. What strategies are recommended for resolving contradictions in biological activity data between in vitro and in vivo studies for this compound?

  • Pharmacokinetic Profiling : Assess bioavailability via LC-MS/MS to identify metabolic instability .
  • Isomer Analysis : Use chiral HPLC to separate enantiomers, as stereochemistry may affect activity .
  • Dosage Adjustments : Account for species-specific differences in clearance rates using allometric scaling .

Q. How do structural modifications at the diethylamino or ester groups influence the compound's physicochemical properties and bioactivity?

  • Diethylamino Group :
  • Replacement with cyclopentylamino increases lipophilicity (logP ↑ 0.5–1.0) but reduces solubility .

  • Trifluoroethyl substitution enhances metabolic stability .

    • Ester Group :
  • Hydrolysis to carboxylic acid improves water solubility but reduces cell permeability .

  • Ethyl ester analogs show slower hydrolysis rates than methyl .

    Modification Impact on Property Bioactivity Change
    Diethylamino → CyclopentylLogP ↑ 0.7Antifungal activity ↑ 2-fold
    Methyl ester → Ethyl esterHydrolysis half-life ↑ 3h (pH 7.4) Prolonged in vivo efficacy

Q. What are the challenges in achieving high regioselectivity during the synthesis of this compound, and how can these be methodologically addressed?

  • Challenges : Competing substitutions at pyrazole C3 vs. C5 positions due to electronic effects .
  • Solutions :
  • Directing Groups : Use transient protecting groups (e.g., Boc) to block undesired sites .
  • Microwave Synthesis : Enhances selectivity via rapid, controlled heating .
  • Catalytic Systems : Pd-catalyzed cross-coupling for site-specific functionalization .

Q. How can researchers employ hybrid computational-experimental frameworks to accelerate the discovery of novel derivatives with enhanced properties?

  • Step 1 : Generate virtual libraries of derivatives using combinatorial chemistry software (e.g., ChemAxon).
  • Step 2 : Filter candidates via ADMET prediction tools (e.g., SwissADME).
  • Step 3 : Validate top candidates experimentally using high-throughput screening . Example : ICReDD’s feedback loop integrates experimental data (e.g., reaction yields) into ML models to refine predictions .

Notes

  • Methodological answers emphasize experimental design, data reconciliation, and advanced computational tools.
  • Tables synthesize data from multiple sources for clarity.

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